W-15-d4
Description
Properties
Molecular Formula |
C₁₉H₁₇D₄ClN₂O₂S |
|---|---|
Molecular Weight |
380.92 |
Synonyms |
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide-d4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Site Specific Deuterium Incorporation in Complex Organic Molecules
Precursor Selection and Rational Design for Deuterium (B1214612) Atom Placement within the W-15 Molecular Framework
The successful site-specific deuteration of a complex molecule like W-15 (C₁₉H₂₁ClN₂O₂S) necessitates careful precursor selection and rational design to guide deuterium atoms to desired positions within the molecular framework. caymanchem.com The structure of W-15 contains several distinct regions and functional groups, including a chlorobenzene (B131634) ring, a sulfonamide linkage, a piperidine (B6355638) ring, and a phenylethyl chain. Each of these regions presents potential sites for hydrogen-deuterium exchange or direct deuteration.
Rational design involves identifying the specific hydrogen atoms in the W-15 molecule targeted for replacement by deuterium. This selection is typically driven by the intended application of W-15-d4. For instance, if the goal is to study the metabolic fate of W-15, deuterium atoms might be incorporated at positions known to be susceptible to enzymatic oxidation or other metabolic transformations. If the objective is to use this compound as an internal standard for quantification by mass spectrometry, deuterium atoms would be placed at positions that ensure a distinct mass difference from the non-deuterated analog without altering the compound's chromatographic properties.
Precursor selection is intrinsically linked to the chosen synthetic strategy. One approach involves synthesizing the W-15 framework using commercially available or readily synthesized deuterated building blocks. researchgate.net This "de novo" synthesis allows for precise placement of deuterium atoms by incorporating pre-labeled fragments at specific steps of the synthesis. Alternatively, a late-stage deuteration approach can be employed, where deuterium is introduced into a pre-formed W-15 molecule or a late-stage synthetic intermediate. caymanchem.comresearchgate.netwikipedia.org This strategy is often preferred for complex molecules as it avoids the need to synthesize multiple deuterated intermediates. The choice between these approaches depends on factors such as the availability of deuterated precursors, the complexity of the synthetic route, and the desired deuterium isotopic enrichment level.
For a complex molecule like W-15, potential sites for deuteration include aliphatic C-H bonds within the piperidine ring and the phenylethyl chain, as well as aromatic C-H bonds on the phenyl rings. The lability of protons adjacent to heteroatoms or activating groups (e.g., carbonyls, sulfonyls) can also be exploited for exchange reactions. nih.gov
Mechanistic Pathways of Deuteration: Catalytic, Reagent-Based, and Exchange Reactions
Deuterium can be incorporated into organic molecules through various mechanistic pathways, broadly categorized into catalytic, reagent-based, and exchange reactions. caymanchem.comcaymanchem.com
Reagent-based deuteration typically involves using stoichiometric amounts of deuterated reagents to introduce deuterium atoms. Examples include the use of metal deuterides (e.g., LiAlD₄) for reductive deuteration or deuterated acids and bases for exchange reactions. caymanchem.com While effective, these methods can sometimes lack selectivity and may generate stoichiometric amounts of byproducts.
Exchange reactions, particularly hydrogen-deuterium exchange (H/D exchange), involve the reversible replacement of hydrogen atoms with deuterium from a deuterium source, such as D₂O or deuterium gas (D₂). caymanchem.comcaymanchem.com These reactions are often catalyzed by acids, bases, or transition metals. caymanchem.com The regioselectivity of H/D exchange can be influenced by the acidity of the hydrogen atoms, steric hindrance, and the presence of directing groups that can coordinate to a catalyst.
Catalytic deuteration, particularly using transition metal catalysts, has emerged as a powerful strategy for achieving site-specific deuterium incorporation under milder conditions with improved selectivity and efficiency. caymanchem.com
Homogeneous Catalysis in Deuterium Introduction
Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants, typically in solution. This approach often allows for fine-tuning of selectivity by modifying the catalyst's ligand environment. researchgate.net Various transition metals, including palladium, iridium, ruthenium, and rhodium, have been employed in homogeneous catalytic deuteration. caymanchem.com
Directed C-H activation is a common strategy in homogeneous catalytic deuteration, where a coordinating group within the substrate directs the catalyst to a specific C-H bond, facilitating selective deuteration at that position. For a molecule like W-15, the sulfonamide oxygen atoms or the nitrogen atoms could potentially serve as directing groups to guide a homogeneous catalyst to adjacent C-H bonds. Palladium catalysts, for instance, have been shown to be effective for ortho-selective deuteration of aromatic rings and beta-deuteration of aliphatic amines via directing group interactions. wikipedia.org
Another approach in homogeneous catalysis is the use of photocatalysts in combination with a light source to promote deuteration reactions, offering milder reaction conditions and potentially different selectivity profiles. researchgate.net
Heterogeneous Catalysis for Selective Deuteration
Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. Heterogeneous catalysts, such as supported metal nanoparticles (e.g., Pd/C, Pt/C, Rh/C), are often robust, easily separable from the reaction mixture, and can be recycled. caymanchem.com
Hydrogen isotope exchange over heterogeneous metal catalysts is a widely used method for deuteration. caymanchem.com The selectivity of heterogeneous catalytic deuteration can be influenced by the choice of metal, support material, reaction temperature, and deuterium source (D₂ or D₂O). While heterogeneous catalysis can sometimes lead to less site-specificity compared to directed homogeneous catalysis, careful optimization of reaction conditions can improve selectivity. For instance, Raney nickel has been shown to be effective for hydrogen isotopic exchange and can be fine-tuned for selectivity. caymanchem.com Palladium catalysts supported on carbon have been used for H-D exchange of organic compounds with varying degrees of site-selectivity depending on the molecule. caymanchem.com
Hydrothermal conditions (high temperature and pressure with D₂O) in the presence of a catalyst can also be employed for H/D exchange, leading to perdeuteration or selective deuteration depending on the conditions and substrate.
Stereochemical Control in Deuterium Labeling Processes
Achieving stereochemical control in deuterium labeling is crucial when dealing with chiral molecules or when the position of deuteration is on a stereogenic center or a prochiral environment. Diastereoselective and enantioselective deuteration methods have been developed to address this challenge.
Chiral catalysts or chiral auxiliaries can be employed in both homogeneous and heterogeneous catalytic systems to induce asymmetry during the deuteration process, leading to the preferential formation of one stereoisomer over others. For example, some transition metal complexes with chiral ligands have been shown to catalyze enantioselective C-H deuteration.
In some cases, the inherent structure of the molecule can dictate the stereochemical outcome of a deuteration reaction. For instance, enzymatic deuteration, while not a general synthetic method, can be highly stereoselective due to the specific binding interactions within the enzyme's active site.
For a complex molecule like W-15, which may have chiral centers or prochiral protons, controlling the stereochemical outcome of deuteration at specific positions would require careful consideration of the reaction conditions, catalyst design, and potential for epimerization under the reaction conditions.
Purification and Isolation Strategies for High-Purity Deuterated Analogs
Obtaining high-purity deuterated analogs like this compound after the deuteration reaction is essential for their intended applications. The purification and isolation strategies depend on the scale of the synthesis, the nature of the reaction mixture, and the physical properties of the deuterated product.
Common purification techniques include:
Chromatography: Column chromatography (silica gel, reverse phase), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are widely used to separate the deuterated product from starting materials, byproducts, and catalyst residues. The choice of stationary phase and mobile phase is optimized based on the polarity and solubility of this compound and impurities.
Crystallization: If this compound is a crystalline solid, purification by recrystallization from a suitable solvent or solvent mixture can be highly effective in removing impurities.
Distillation/Sublimation: For volatile or sublimable deuterated compounds, distillation or sublimation can be used for purification.
Extraction: Liquid-liquid extraction can be employed to isolate the deuterated product from the reaction mixture based on differential solubilities in immiscible solvents.
Characterization of the purified this compound is crucial to confirm the site and extent of deuterium incorporation and to assess chemical purity. Analytical techniques commonly used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for determining the positions and isotopic enrichment levels of deuterium atoms.
Chromatographic Methods (GC, HPLC) coupled with Detectors (e.g., MS, UV-Vis): These techniques are used to assess the chemical purity of the isolated deuterated analog.
Ensuring high isotopic purity is particularly important for applications such as internal standards in quantitative analysis. Multiple purification steps and rigorous analytical characterization may be required to achieve the desired purity levels.
Yield Optimization and Scalability Considerations in this compound Synthesis
Optimizing the yield of site-specific deuteration reactions is critical for the economic viability of producing this compound, especially for research or potential future applications requiring larger quantities. Yield optimization involves systematically investigating and controlling various reaction parameters, including:
Substrate Concentration: The concentration of the starting material (W-15 or a precursor) can affect reaction rate and selectivity.
Deuterium Source: The choice of deuterium source (D₂, D₂O, deuterated solvent) and its concentration or pressure can impact the level of deuterium incorporation and reaction efficiency. caymanchem.com
Catalyst Loading: The amount of catalyst used can influence the reaction rate and potentially the selectivity.
Temperature: Reaction temperature affects reaction kinetics and can influence selectivity and the extent of H/D exchange.
Solvent: The choice of solvent can impact substrate and catalyst solubility, reaction rate, and selectivity.
Reaction Time: Optimizing reaction time is necessary to maximize product formation while minimizing byproduct formation or undesirable side reactions like deuterium scrambling.
Additives: The addition of co-catalysts, ligands, or other additives can enhance reactivity or selectivity.
Scalability considerations are important when moving from laboratory-scale synthesis to larger-scale production. Factors to consider include:
Reactor Design: Larger scale reactions may require different reactor designs to ensure efficient mixing, heat transfer, and handling of reagents and solvents.
Handling of Deuterium Source: Working with deuterium gas or large quantities of D₂O requires appropriate safety precautions and specialized equipment.
Purification Methods: The chosen purification strategies must be amenable to larger scale. Techniques like large-scale chromatography or crystallization may need to be optimized.
Cost of Deuterated Reagents and Solvents: The cost of deuterated materials can be significant, especially on a large scale, necessitating efficient reactions and recycling strategies where possible.
Process Control: Robust process control is essential to ensure reproducibility and maintain high purity and yield on a larger scale.
Comprehensive Spectroscopic and Chromatographic Characterization of Deuterated Chemical Entities
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation
NMR spectroscopy is a powerful technique for determining the structure and composition of molecules. For deuterated compounds like W-15-d4, NMR is indispensable for confirming the sites of deuterium incorporation and assessing the isotopic purity. nih.govbenchchem.com
¹H-NMR and ¹³C-NMR Analysis for Isotopic Integrity
Proton NMR (¹H-NMR) is highly sensitive to the presence of protons. When hydrogen atoms are replaced by deuterium, the corresponding signals in the ¹H-NMR spectrum disappear or are significantly reduced in intensity due to the absence of the proton nucleus. Analyzing the ¹H-NMR spectrum of this compound compared to that of non-deuterated W-15 allows for the identification of the positions where deuterium has been successfully incorporated. The absence of signals corresponding to specific protons in the this compound spectrum, which are present in the W-15 spectrum, confirms deuteration at those positions.
Similarly, Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. The presence of nearby deuterium atoms affects the ¹³C signals through one-bond and multiple-bond deuterium-carbon couplings. These couplings can lead to splitting and altered chemical shifts of the carbon signals adjacent to deuterated centers, providing further confirmation of deuterium incorporation sites. Analyzing the changes in the ¹³C-NMR spectrum of this compound compared to W-15 helps to verify the isotopic integrity of the molecule.
Illustrative ¹H-NMR Data Comparison (Hypothetical)
| Proton Environment in W-15 | Approximate ¹H Chemical Shift (ppm) | Expected Observation in this compound ¹H-NMR |
| Aliphatic CH₂ (near deuteration site) | 1.5 - 2.5 | Signal significantly reduced or absent |
| Aromatic CH | 7.0 - 8.0 | Signals may be slightly affected depending on deuteration location |
| Other Aliphatic CH₂/CH₃ | 1.0 - 4.0 | Signals present, potentially with minor changes |
Illustrative ¹³C-NMR Data Comparison (Hypothetical)
| Carbon Environment in W-15 | Approximate ¹³C Chemical Shift (ppm) | Expected Observation in this compound ¹³C-NMR |
| Carbon directly bonded to deuterium | 30 - 60 | Signal may be split into a triplet (due to ¹JCD coupling) and shifted |
| Carbon one bond away from deuteration | 20 - 50 | Signal may show smaller coupling effects (²JCD) |
| Other Carbons | Varies | Signals present, potentially with minor changes |
Note: The chemical shifts and specific observations are illustrative and would depend on the exact positions of deuteration in this compound.
²H-NMR Spectroscopy for Direct Deuterium Detection
Deuterium NMR (²H-NMR) spectroscopy directly detects the deuterium nuclei. This technique is particularly useful for confirming the presence and location of deuterium atoms in a molecule. A ²H-NMR spectrum of this compound will show signals only for the positions where deuterium is incorporated. The number of signals and their chemical shifts provide unambiguous evidence for the deuteration pattern. The intensity of the signals can also provide information about the relative abundance of deuterium at different sites, although quantitative ²H-NMR requires careful experimental setup.
Illustrative ²H-NMR Data (Hypothetical)
| Deuteration Site in this compound | Approximate ²H Chemical Shift (ppm) | Relative Intensity |
| Deuterium at Position 1 | 1.8 | 1.0 |
| Deuterium at Position 2 | 2.2 | 1.0 |
| Deuterium at Position 3 | 2.2 | 1.0 |
| Deuterium at Position 4 | 2.5 | 1.0 |
Note: The chemical shifts and relative intensities are illustrative and depend on the specific deuteration sites and isotopic distribution.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular weight of this compound and, critically, for assessing its isotopic enrichment (deuterium incorporation) and identifying potential unlabeled or partially deuterated impurities. nih.gov HRMS provides accurate mass measurements that can distinguish between molecules differing by only a small mass difference, such as those containing hydrogen versus deuterium (mass difference of approximately 1 Da).
The theoretical molecular weight of W-15 (C₁₉H₂₁ClN₂O₂S) is 376.9 g/mol . Replacing four hydrogen atoms with four deuterium atoms (each with a mass of approximately 2.014 Da compared to hydrogen's 1.008 Da) results in a theoretical increase in molecular weight of approximately 4 * (2.014 - 1.008) = 4.024 Da. Thus, the theoretical molecular weight of this compound would be approximately 376.9 + 4.024 = 380.924 g/mol . HRMS can accurately measure the mass-to-charge ratio (m/z) of the intact molecule (or its ions), allowing for confirmation of the expected molecular weight of this compound.
Quantitative Assessment of Deuterium Enrichment (Isotopic Purity)
HRMS is capable of resolving ions with very close m/z values. This allows for the differentiation of this compound from species with different numbers of deuterium atoms (e.g., d0, d1, d2, d3 analogs). By analyzing the isotopic cluster in the mass spectrum of this compound, the relative abundance of the molecular ion corresponding to the d4 species can be determined compared to ions from less-deuterated species. This provides a quantitative assessment of the deuterium enrichment or isotopic purity of the sample. The percentage of deuterium enrichment is a crucial quality control parameter for deuterated standards.
Illustrative HRMS Data for Isotopic Purity (Hypothetical)
| Isotopic Species | Theoretical Mass | Observed m/z | Relative Abundance (%) |
| W-15-d0 | 376.9 | 377.109 (M+H)⁺ | < 1.0 |
| W-15-d1 | 377.9 | 378.115 (M+H)⁺ | < 1.0 |
| W-15-d2 | 378.9 | 379.121 (M+H)⁺ | < 1.0 |
| W-15-d3 | 379.9 | 380.127 (M+H)⁺ | < 1.0 |
| This compound | 380.9 | 381.133 (M+H)⁺ | > 96.0 |
Note: The m/z values are illustrative protonated molecular ions (M+H)⁺ and depend on the ionization method used. The relative abundances are hypothetical and represent a high isotopic purity sample.
Chromatographic Techniques for Analytical Purity Determination
For this compound, chromatography is used to separate the target compound from chemical impurities that are not necessarily different in isotopic content but are structurally related compounds, synthetic byproducts, or residual starting materials. The purity is typically determined by measuring the peak area of this compound relative to the total area of all detected peaks in the chromatogram (Area Normalization Method).
Coupling chromatography with mass spectrometry (LC-MS or GC-MS, and particularly HRMS) provides a powerful tool for both separation and identification of impurities. nih.govnih.govbenchchem.comwikipedia.org The chromatographic separation resolves the mixture, and the mass spectrometer provides mass and fragmentation information for each separated component, allowing for the identification of impurities even if they are present at low concentrations.
Illustrative Chromatographic Purity Data (Hypothetical HPLC-UV)
| Peak Retention Time (minutes) | Peak Area | Relative Area (%) | Component |
| 2.1 | 150 | 0.5 | Impurity A |
| 3.5 | 300 | 1.0 | Impurity B |
| 5.8 | 29100 | 97.0 | This compound |
| 7.1 | 450 | 1.5 | Impurity C |
Note: The retention times, peak areas, and components are illustrative. The specific chromatographic conditions (column, mobile phase, gradient, detector wavelength) would be optimized for the separation of this compound from potential impurities.
Gas Chromatography (GC) for Volatile Deuterated Compounds
Gas chromatography is a powerful separation technique applicable to volatile and semi-volatile compounds. In the context of drug analysis, including opioids and their analogs, GC is frequently coupled with mass spectrometry (GC-MS) to provide both chromatographic separation and structural information through mass analysis. nih.govtandfonline.comgcms.czamericanlaboratory.com
For deuterated compounds like this compound, GC-MS is a key tool for characterization and application as an internal standard. The volatility of W-15 (and thus its deuterated analog this compound) allows for its elution through a heated GC column. bertin-bioreagent.com The separation is based on the differential partitioning of the analyte between a mobile gas phase and a stationary phase within the column. Various stationary phases are available, influencing the separation based on polarity and other interactions.
In GC-MS analysis, the effluent from the GC column enters the mass spectrometer, where molecules are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For this compound, the mass spectrum will show characteristic ions reflecting its structure, with the deuterium atoms causing a predictable mass shift compared to non-deuterated W-15. This mass shift is fundamental to its use as an internal standard in isotope dilution mass spectrometry. nih.govgcms.czamericanlaboratory.com By monitoring specific ions (selective ion monitoring, SIM) or a range of ions, the presence and quantity of this compound can be determined. researchgate.netthermofisher.com
While specific GC parameters (column type, temperature program, flow rate) for the analysis of this compound alone were not found, general GC-MS methods for opioids often involve capillary columns with stationary phases suitable for basic nitrogen-containing compounds. tandfonline.comgcms.czamericanlaboratory.com Sample preparation techniques like extraction are typically employed before GC-MS analysis. nih.govtandfonline.comgcms.czamericanlaboratory.com
The primary role of this compound in GC-MS is as an internal standard for the quantification of W-15. bertin-bioreagent.com In this application, a known amount of this compound is added to the sample before extraction and analysis. Both W-15 and this compound are processed through the identical method. Because their chemical structures are nearly identical, they exhibit very similar chromatographic retention times and extraction efficiencies. gcms.czamericanlaboratory.com However, their distinct mass-to-charge (m/z) values in the mass spectrometer allow them to be differentiated and measured independently. The ratio of the peak area (or signal intensity) of W-15 to that of this compound is then used to calculate the concentration of W-15 in the original sample, correcting for any variations in sample preparation, injection volume, or instrument response. This is a well-established technique in quantitative analysis by GC-MS. nih.govgcms.czamericanlaboratory.com
Liquid Chromatography (LC) for Non-Volatile Deuterated Compounds
Liquid chromatography is a versatile separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which may not be amenable to GC. nih.gov Like GC, LC is commonly coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), for the analysis of complex samples. nih.govnih.govresearchgate.netlcms.cznih.govresearchgate.netresearchgate.netnih.gov
This compound, while potentially amenable to GC due to its structure, can also be effectively analyzed by LC-MS, especially in matrices where LC separation is preferred or necessary due to the presence of other non-volatile components. bertin-bioreagent.com LC-MS/MS is widely used for the analysis of opioids and their metabolites, often employing deuterated internal standards. nih.govnih.govresearchgate.netlcms.cznih.govresearchgate.netresearchgate.netnih.gov
In LC, the separation is achieved by the differential partitioning of analytes between a mobile liquid phase and a stationary phase, typically packed into a column. Various stationary phases exist, such as reversed-phase (e.g., C18), normal-phase, or hydrophilic interaction liquid chromatography (HILIC), chosen based on the polarity of the analyte. nih.govlcms.cznih.govresearchgate.net The mobile phase composition (a mixture of solvents, often with buffers or modifiers) and flow rate are optimized to achieve adequate separation.
LC-MS/MS provides high sensitivity and selectivity for targeted analysis. nih.govgcms.czamericanlaboratory.comresearchgate.netlcms.cznih.govresearchgate.netresearchgate.net In the mass spectrometer, the separated analytes are ionized (commonly by electrospray ionization, ESI) and then undergo fragmentation in the tandem mass analyzer. By monitoring specific precursor ions and their characteristic product ions (multiple reaction monitoring, MRM), target compounds like this compound can be selectively detected even in complex matrices. researchgate.netnih.govresearchgate.netresearchgate.net The mass transitions for this compound would involve its protonated or deprotonated molecule as the precursor ion, followed by fragmentation to specific product ions, with the deuterium atoms influencing the exact m/z values compared to W-15.
As with GC-MS, the primary application of this compound in LC-MS/MS is as an internal standard for the quantification of W-15. bertin-bioreagent.com The principle is the same as in GC-MS: a known amount of this compound is added, and the ratio of the W-15 signal to the this compound signal is used for quantification. nih.govnih.govresearchgate.netlcms.cznih.govresearchgate.netresearchgate.net This compensates for variations in sample preparation, matrix effects (suppression or enhancement of ionization), and instrument variability, leading to more accurate and reproducible results. nih.govnih.govresearchgate.netlcms.cznih.govresearchgate.netresearchgate.net
Typical LC-MS/MS methods for opioid analysis, which would be relevant to W-15 and this compound, involve reversed-phase columns and mobile phases consisting of water and organic solvents (like methanol (B129727) or acetonitrile) with acidic or basic modifiers to improve peak shape and ionization. nih.govlcms.cznih.govresearchgate.net
Rigorous Validation of W 15 D4 As an Internal Standard in Quantitative Analytical Methodologies
Principles and Methodological Advancements of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for quantitative analysis due to its inherent accuracy. The fundamental principle involves adding a known amount of a stable isotopically labeled analogue (the internal standard) of the analyte to the sample before sample preparation begins google.com. This internal standard is assumed to behave identically to the native analyte throughout the sample preparation and analysis process, compensating for any losses or variations in recovery, matrix effects, or instrument response universallab.orgchromatographyonline.comcerilliant.com.
In the case of W-15 quantification, W-15-d4 serves as the stable isotopically labeled internal standard. By adding a precisely known quantity of this compound to a sample containing an unknown quantity of W-15, the ratio of W-15 to this compound can be determined by mass spectrometry. Since the amount of this compound added is known, the original amount of W-15 in the sample can be accurately calculated using the measured isotopic ratio. This approach effectively mitigates quantitative errors that can arise from variations in sample processing and instrument performance universallab.orgchromatographyonline.comresearchgate.net. The use of a deuterated analogue like this compound is particularly advantageous because its chemical properties are very similar to W-15, ensuring it undergoes similar behavior during extraction, chromatography, and ionization chromatographyonline.comcerilliant.com.
Analytical System Integration: Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS/MS)
The coupling of chromatographic separation techniques with mass spectrometry is essential for the selective and sensitive analysis of analytes, especially in complex matrices. For the quantification of W-15 using this compound as an internal standard, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, are commonly employed bertin-bioreagent.com.
In GC-MS, the sample components are separated based on their volatility and interaction with the stationary phase in the GC column before entering the mass spectrometer. For analytes like W-15, which are sufficiently volatile or can be derivatized to increase volatility, GC-MS provides excellent separation power. The mass spectrometer then detects and differentiates W-15 from this compound based on their mass-to-charge ratios (m/z). The use of this compound helps to correct for variations in injection volume, GC column performance, and ionization efficiency in the MS.
LC-MS/MS is widely used for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. LC separates components based on their interactions with the stationary and mobile phases. The separated analytes then enter a tandem mass spectrometer (MS/MS), which provides increased selectivity and sensitivity through fragmentation patterns. For W-15 and this compound, LC-MS/MS allows for the monitoring of specific precursor and product ions for each compound, minimizing interference from matrix components jbtr.or.krinderscienceonline.comijpcbs.com. The co-elution of W-15 and this compound, a characteristic of well-chosen isotopically labeled internal standards, ensures that they experience similar matrix effects and ionization efficiencies, which are then corrected for by monitoring the ratio of their respective ion signals chromatographyonline.com.
The integration of this compound into GC-MS or LC-MS/MS workflows involves adding a known concentration of the internal standard to calibration standards, quality control samples, and unknown study samples prior to sample preparation ijpcbs.comeuropa.eulcms.cz. This ensures that the internal standard is subjected to the same preparation procedures as the analyte, providing accurate compensation for any variations introduced during these steps.
Method Validation Parameters for this compound Utilized in Bioanalytical and Forensic Matrices
Rigorous method validation is crucial to ensure that an analytical method is reliable, accurate, and fit for its intended purpose, particularly in regulated environments like bioanalysis and forensic toxicology europa.euliberty.edu. When this compound is used as an internal standard for W-15 quantification in bioanalytical (e.g., plasma, urine) and forensic (e.g., biological fluids, seized materials) matrices, several key validation parameters are evaluated.
Specificity and Selectivity in Complex Sample Environments
Specificity and selectivity refer to the ability of the method to unequivocally measure the target analyte (W-15) in the presence of other components in the sample matrix, including endogenous substances, metabolites, and other potential interfering compounds europa.eunih.gov. The use of this compound is fundamental to achieving high selectivity in mass spectrometry-based methods. Because this compound is an isotopically labeled analogue of W-15, it is expected to have very similar chromatographic retention time and fragmentation patterns in the mass spectrometer, but with a distinct mass.
During method validation, blank matrix samples are analyzed to ensure that no endogenous components or contaminants produce signals that interfere with the detection and quantification of either W-15 or this compound at their specific retention times and m/z transitions frontiersin.org. The presence of the deuterated internal standard helps to confirm that the detected signal for W-15 is indeed from the analyte and not from an interference that might co-elute. While isotopically labeled standards are generally preferred to minimize interference, it is still necessary to verify that the internal standard itself does not interfere with the analyte signal or vice versa, especially in complex matrices silicones.euwaters.com.
Establishment of Calibration Curves and Linear Dynamic Range for Quantification
Quantitative analysis relies on the establishment of a reproducible relationship between the analyte concentration and the instrument response. In methods utilizing an internal standard like this compound, this relationship is typically expressed as the ratio of the analyte peak area (or height) to the internal standard peak area (or height) versus the analyte concentration universallab.org. Calibration curves are constructed by analyzing a series of calibration standards containing known concentrations of W-15 and a constant concentration of this compound in the relevant matrix ijpcbs.comeuropa.eu.
The linear dynamic range is the range of analyte concentrations over which the calibration curve is linear and the method provides accurate and precise results nih.govthermofisher.com. For W-15 quantification using this compound, calibration curves are typically generated with a sufficient number of calibration points (e.g., at least 6 non-zero concentrations) covering the expected range of W-15 concentrations in study samples europa.eu. The linearity is assessed by plotting the analyte/internal standard peak area ratio against the nominal analyte concentration and determining the regression coefficient (R²) ijpcbs.cominnovareacademics.in. A common acceptance criterion is an R² value of 0.99 or greater waters.cominnovareacademics.inmdpi.com. The lowest point on the calibration curve is the lower limit of quantification (LLOQ), and the highest point is the upper limit of quantification (ULOQ) europa.eu. The accuracy of back-calculated concentrations for calibration standards must fall within predefined limits (e.g., ±15%, except for the LLOQ which may be ±20%) frontiersin.orgwaters.commdpi.com.
Evaluation of Analytical Precision (Intra-day and Inter-day Variability)
Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions nih.gov. It is typically assessed at multiple concentration levels within the linear dynamic range, including near the LLOQ, at a medium concentration, and at a high concentration mdpi.com.
Intra-day precision (also known as within-run precision) evaluates the variability of results obtained within a single analytical run nih.gov. This is typically determined by analyzing multiple replicate quality control (QC) samples at each concentration level within the same run lcms.czwaters.com.
Inter-day precision (also known as between-run or intermediate precision) evaluates the variability of results obtained on different days, potentially by different analysts or using different instrument columns nih.gov. This is assessed by analyzing QC samples over several different days waters.com.
For methods using this compound as an internal standard, precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the measured concentrations or analyte/internal standard peak area ratios innovareacademics.inmdpi.com. Acceptance criteria for precision in bioanalytical and forensic methods are typically ≤ 15% for QC samples and ≤ 20% at the LLOQ jbtr.or.krinderscienceonline.comijpcbs.comfrontiersin.orgmdpi.commdpi.com. The use of this compound is expected to improve method precision by compensating for random errors that occur during sample preparation and analysis.
Assessment of Analytical Accuracy and Bias
Accuracy refers to the closeness of the measured value to the true or nominal concentration of the analyte in a sample nih.gov. Bias is a systematic deviation from the true value. Accuracy is evaluated by analyzing QC samples prepared at known concentrations in the relevant matrix europa.eu.
For W-15 quantification with this compound, QC samples are prepared by spiking blank matrix with known amounts of W-15 to achieve concentrations within the linear dynamic range europa.euwaters.com. These QC samples are then processed and analyzed alongside calibration standards and study samples. The measured concentration of W-15 in each QC sample is compared to its nominal concentration.
Accuracy is typically expressed as the percentage of the nominal concentration or the percentage relative error inderscienceonline.com. Acceptance criteria for accuracy in bioanalytical and forensic methods are generally within ±15% of the nominal concentration for QC samples, and within ±20% for QC samples at the LLOQ jbtr.or.krijpcbs.comfrontiersin.orgmdpi.com. The use of this compound is critical for ensuring method accuracy by correcting for systematic errors that might affect the recovery or ionization of W-15. By assuming that W-15 and this compound behave identically, any systematic losses or signal suppression/enhancement effects are proportionally applied to both, allowing for accurate quantification based on their ratio.
Matrix Effect Assessment and Compensation Strategies
The matrix effect refers to the influence of co-eluting substances in the sample matrix on the ionization efficiency of the analyte and the internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This can lead to signal suppression (underestimation) or enhancement (overestimation) of the analyte concentration. The extent of the matrix effect is dependent on the nature of the matrix, sample preparation procedure, chromatographic conditions, and the chemical properties of the analyte and interfering compounds.
Deuterated internal standards, such as this compound, are widely used to compensate for matrix effects because they are expected to behave similarly to the non-labeled analyte during ionization. By monitoring the response of the internal standard, variations caused by the matrix can be corrected.
Quantitative assessment of the matrix effect can be performed by comparing the peak area of the internal standard in a matrix-spiked sample extract to its peak area in a standard solution prepared in a neat solvent. The ratio, often expressed as a percentage, indicates the extent of signal suppression or enhancement. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Compensation strategies for matrix effects when using a deuterated internal standard like this compound often involve matrix-matched calibration or the use of the internal standard to normalize the analyte response. Matrix-matched calibration involves preparing calibration standards in a blank matrix similar to the samples being analyzed, which helps to mimic the matrix environment and its effect on ionization. Normalizing the analyte response to the internal standard response assumes that the matrix effect similarly impacts both compounds.
Studies on other deuterated internal standards highlight the importance of this assessment. For instance, in the quantification of aldosterone (B195564) in feline serum using D4-aldosterone as an internal standard, the matrix effect was evaluated and found to be approximately 100%, suggesting minimal matrix interference in that specific application. Conversely, studies using other internal standards have shown significant ion suppression depending on the matrix type.
Recovery Studies in Diverse Sample Types
Recovery studies are essential to evaluate the efficiency of the sample preparation method in extracting the analyte and the internal standard from different sample matrices. These studies determine how much of a known amount of analyte added to a sample can be recovered through the analytical procedure. For an internal standard like this compound, recovery studies assess if its extraction efficiency is consistent across diverse sample types and comparable to that of the analyte.
Recovery experiments are typically performed by spiking blank matrix samples with known concentrations of the analyte and the internal standard before the extraction process. The measured concentration after analysis is then compared to the spiked concentration to calculate the percentage recovery. Acceptable recovery ranges are usually defined during method validation.
Diverse sample types should be included in recovery studies to ensure the method's robustness and applicability. For example, in the analysis of biogenic amines in canned tuna, Histamine-D4 was used as an internal standard, and recovery was assessed in this specific matrix. Similarly, validation of a method for cyclophosphamide (B585) and 4-hydroxycyclophosphamide (B600793) using 4-OHCP-d4 as an internal standard involved assessing recovery in dried blood spots.
Proportional systematic error, which increases with analyte concentration, can sometimes be estimated through recovery experiments, particularly in the absence of a reliable comparison method. Ideal recovery is considered to be 100.0%, and deviations from this value can indicate proportional errors.
While specific recovery data for this compound in various matrices is not available in the provided search results, the general principles applied to other deuterated internal standards would be relevant. Demonstrating consistent and acceptable recovery of this compound alongside the analyte in diverse matrices is a critical aspect of validating its suitability as an internal standard for quantitative analysis.
Theoretical and Applied Aspects of Deuterium Substitution on Molecular Behavior in Analytical Systems
Isotopic Effects on Chromatographic Retention Times and Elution Profiles
The substitution of hydrogen with deuterium (B1214612) can lead to differences in the interaction energies between the deuterated analyte and the stationary phase in chromatographic systems. This can result in slight shifts in retention times and alterations in elution profiles compared to the non-deuterated analog. nih.gov These shifts, while often small, can be significant in analytical methods requiring high precision, such as quantitative analysis using stable isotope-labeled internal standards.
The difference in interaction energies upon deuteration can potentially explain observed differences in matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. nih.gov While stable isotope-labeled analogs are often used as internal standards assuming they behave identically to the analyte, subtle chromatographic separation can occur, potentially impacting the accuracy of quantification, especially in the presence of matrix effects. nih.gov
In Gas Chromatography (GC), deuterium substitution can influence retention times. The effect observed can be either a "normal" isotope effect, where the heavier deuterated compound elutes later, or, more commonly in GC, an "inverse" isotope effect, where the heavier deuterated isomer elutes earlier. nih.gov This inverse effect is often attributed primarily to the vapor pressure isotope effect. nih.gov
Studies on various deuterated compounds have shown that the position and number of deuterium atoms can affect retention in GC. For instance, deuterium atoms connected to sp² hybridized carbons may have a greater impact on retention compared to those on sp³ hybridized carbons, and this effect can be more pronounced on polar stationary phases. The separation of deuterated and protiated isotopologues in GC is mainly enthalpy driven, with the effect of entropy being almost negligible.
While specific GC retention data for W-15-d4 is not available, based on these general principles, this compound would be expected to exhibit a slight difference in GC retention time compared to non-deuterated W-15. The magnitude and direction of this shift would depend on the specific GC stationary phase used and the positions of deuterium labeling within the W-15 structure.
In Liquid Chromatography (LC), deuterium substitution can also lead to shifts in retention times. In reversed-phase LC, deuterated peptides have been observed to elute slightly earlier than their non-deuterated counterparts. This is generally attributed to slightly weaker hydrophobic binding interactions of the deuterated compounds with the stationary phase. However, the direction and magnitude of the shift can vary depending on the compound and the chromatographic conditions.
For this compound in LC, similar to other deuterated compounds, a slight difference in retention time compared to W-15 would be anticipated. The extent of this difference would be influenced by the LC stationary phase, mobile phase composition, and the specific sites of deuteration in this compound. These potential shifts are particularly relevant when this compound is used as an internal standard for the quantification of W-15 by LC-MS/MS.
Influence of Deuteration on Ionization Efficiency in Mass Spectrometry
Deuterium substitution can influence the ionization efficiency of a molecule in mass spectrometry. While often assumed to be negligible, studies have shown that deuterium isotope effects can lead to differences in the measured ion abundances of deuterated and non-deuterated species. This can be particularly relevant in quantitative MS applications where stable isotope-labeled internal standards are used.
The differing gas-phase physicochemical nature of deuterated versus non-deuterated selectands has been suggested as a significant contributor to observed isotope effects in electrospray ionization-mass spectrometry (ESI-MS). These effects can impact the relative ionization efficiencies of the analyte and its deuterated internal standard, potentially affecting the accuracy of quantitative measurements, especially in the presence of matrix effects. nih.gov
In the context of this compound used as an internal standard for W-15 quantification by MS, any deuterium-induced differences in ionization efficiency could potentially affect the accuracy of the analysis. Careful method validation, including assessment of potential matrix effects and their impact on the relative ionization of W-15 and this compound, would be crucial.
Kinetic Isotope Effects in Analytical Derivatization Reactions
Kinetic isotope effects (KIEs) can occur in chemical reactions when an atom involved in a bond-breaking or bond-forming step is replaced by one of its isotopes. In analytical derivatization reactions, where a compound is chemically modified to enhance its detectability or separation, deuterium substitution at or near the reaction center can influence the reaction rate.
Primary kinetic isotope effects occur when a bond to the isotopic atom is broken or formed in the rate-determining step. Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed but still affects the reaction rate through changes in vibrational frequencies in the transition state.
While specific derivatization reactions for this compound and their associated KIEs were not found, if W-15 or this compound were to undergo derivatization as part of an analytical method, deuterium substitution at or near the reactive site could potentially lead to differences in the reaction rates between W-15 and this compound. If the derivatization reaction is not quantitative, this could lead to differential recovery of the deuterated and non-deuterated species, impacting quantitative analysis. Studies on derivatization reactions for other compounds, such as steroids and amino acids, have examined potential KIEs and the need for corrections in isotope ratio measurements.
Conformational and Vibrational Perturbations Induced by Deuterium Labeling and their Analytical Implications
Deuterium substitution can induce subtle changes in the conformational landscape and vibrational frequencies of a molecule. Although the mass difference between hydrogen and deuterium is significant, the electronic structure remains the same, leading to similar potential energy surfaces. However, the difference in mass affects the vibrational energy levels, particularly the zero-point energy. C-D bonds have lower vibrational frequencies and lower zero-point energies compared to C-H bonds.
For this compound, the deuterium substitution would lead to altered vibrational frequencies compared to W-15. These changes could, in principle, subtly affect its conformational preferences and interactions with its environment, which might have minor implications in analytical separations or interactions in the gas phase of a mass spectrometer. Spectroscopic methods sensitive to vibrational changes could potentially differentiate W-15 and this compound based on these perturbations.
Q & A
Q. What interdisciplinary approaches address this compound’s environmental persistence?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Quantify environmental impact from synthesis to disposal.
- Ecotoxicity Assays : Test biodegradability via OECD 301 protocols.
- Policy Integration : Align findings with regulatory frameworks (e.g., REACH).
Use flowcharts to map interdisciplinary workflows and stakeholder roles .
Data Presentation Guidelines
-
Tables : Include variables, experimental conditions, and statistical metrics (mean ± SD, p-values). Example:
Parameter Condition A Condition B Significance (p-value) Yield (%) 78 ± 2 65 ± 3 <0.01 Purity (HPLC) 99.5 ± 0.2 97.8 ± 0.5 <0.05 -
Figures : Use error bars in graphs and annotate spectral peaks with assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
